molecular formula C7H9N3O B12928829 N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide CAS No. 61996-34-7

N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide

Cat. No.: B12928829
CAS No.: 61996-34-7
M. Wt: 151.17 g/mol
InChI Key: ASLOWEWIVHPUSO-UHFFFAOYSA-N
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Description

N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide is a heterocyclic compound that features a pyrimidine ring with a methyl group at the 1-position and an acetamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide typically involves the condensation of 1-methylpyrimidine-2-carbaldehyde with acetamide under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or dichloromethane, with catalysts like lutidine to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The choice of solvent and catalyst can be optimized for cost-effectiveness and yield. Continuous flow reactors might also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
  • 2-(1-Methyl-1H-indol-3-yl)acetic acid
  • 1-Methylpyrimidine-2-carbaldehyde

Uniqueness

N-(1-Methylpyrimidin-2(1H)-ylidene)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methyl group at the 1-position and acetamide group at the 2-position of the pyrimidine ring differentiate it from other similar compounds, potentially leading to unique reactivity and applications .

Properties

CAS No.

61996-34-7

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

N-(1-methylpyrimidin-2-ylidene)acetamide

InChI

InChI=1S/C7H9N3O/c1-6(11)9-7-8-4-3-5-10(7)2/h3-5H,1-2H3

InChI Key

ASLOWEWIVHPUSO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1N=CC=CN1C

Origin of Product

United States

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